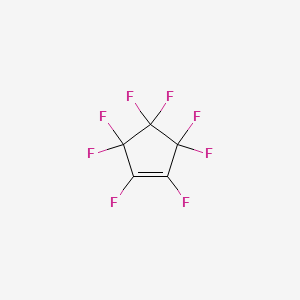

Octafluorocyclopentene

Overview

Description

It is a colorless liquid with a boiling point of approximately 27°C and a density of 1.58 g/cm³ . This compound is notable for its high chemical stability and unique reactivity, making it valuable in various industrial and scientific applications.

Mechanism of Action

Target of Action

Octafluorocyclopentene (C5F8) is primarily used in the semiconductor industry . It is used as a feed gas in plasma chemistry, particularly in the etching process . The primary targets of this compound are therefore the materials being etched in these processes.

Mode of Action

The mode of action of this compound involves a complex plasma chemistry mechanism. This mechanism has been developed using a combination of quantum chemistry methods, a zero-dimensional plasma kinetics model, and results from quadrupole mass spectrometer (QMS) and actinometry experiments . The primary loss process for this compound as a feed gas is electron impact dissociation into isomers of C5F7 via excitation to the triplet state of C5F8 .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its degradation process under electron impact. Electron impact dissociation of C5F7 isomers leads finally to the production of C5F5 (an isomer with two conjugate bonds) and C5F6 (an isomer with two bonds and a folded ring structure) . These processes are part of the plasma chemistry that occurs during the etching process in semiconductor manufacturing.

Pharmacokinetics

It is known to be a non-flammable, low boiling point (81 °f) colorless liquid with a slight distinctive odor . It is insoluble in water .

Result of Action

The result of this compound’s action in its primary use case (semiconductor manufacturing) is the etching of materials. This is achieved through the plasma chemistry processes described above, which involve the degradation of this compound under electron impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octafluorocyclopentene can be synthesized through the gas-phase catalytic fluorination of chlorinated cyclopentene derivatives. One common method involves the reaction of 1,4-dichlorohexachlorocyclopentene or 1,3-dichlorohexachlorocyclopentene with anhydrous hydrogen fluoride in the presence of a fluorination catalyst. This reaction produces 1-chloroheptafluorocyclopentene as an intermediate, which is further fluorinated to yield this compound .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Octafluorocyclopentene undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as amines or thiols.

Oxidation and Reduction: this compound can be oxidized or reduced to form various fluorinated derivatives.

Major Products: The major products formed from these reactions include disubstituted perfluorocyclopentenes, which are valuable in the synthesis of optoelectronic materials and other advanced applications .

Scientific Research Applications

Octafluorocyclopentene has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

- 1,2-Dichlorohexafluorocyclopentene

- 1,3-Dichlorohexafluorocyclopentene

- 1-Chloroheptafluorocyclopentene

Comparison: Octafluorocyclopentene is unique due to its complete fluorination, which imparts higher chemical stability and reactivity compared to its partially fluorinated counterparts. This makes it particularly valuable in applications requiring high-performance materials and precise chemical reactions .

Properties

IUPAC Name |

1,2,3,3,4,4,5,5-octafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMDPYAEZDJWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C1(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073193 | |

| Record name | Octafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-40-0 | |

| Record name | Perfluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluorocyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1,2,3,3,4,4,5,5-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorocyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKG7DKY9S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of octafluorocyclopentene?

A1: this compound has the molecular formula C5F8 and a molecular weight of 208.04 g/mol. []

Q2: What are the spectroscopic characteristics of this compound?

A2: this compound has been characterized using various spectroscopic techniques:

- NMR Spectroscopy: 1H, 19F, and 13C NMR provide detailed information about the structure and bonding in this compound and its derivatives. [, , , ]

- Microwave Spectroscopy: Reveals the nonplanar structure of the carbon ring and the presence of an inversion splitting due to ring-puckering vibration. []

- Photoabsorption and Electron Energy Loss Spectroscopy: Provide insights into the electronic transitions and resonance-enhanced vibrational excitations of this compound. []

- Electron Spin Resonance Spectroscopy: Used to study the structure and electronic properties of the this compound radical anion. []

Q3: Why is this compound considered polyelectrophilic?

A3: this compound's polyelectrophilic nature originates from the electron-withdrawing effects of its fluorine substituents. This characteristic enables controlled mono-, di-, tri-, and tetrasubstitution of fluoride ions by various nucleophiles. []

Q4: How does this compound react with nucleophiles?

A4: this compound readily undergoes nucleophilic substitution reactions, where nucleophiles replace one or more fluoride ions. This reactivity stems from the electron-withdrawing effect of fluorine, making the carbon atoms adjacent to the double bond electrophilic. [, , , ]

Q5: What are the applications of this compound in polymer chemistry?

A5: this compound serves as a versatile building block in polymer synthesis:

- Ladder Polymers: Reacting this compound with bisphenols forms soluble ladder polymers with intrinsic microporosity, potentially useful in gas separation and catalysis. [, ]

- Fluorinated Polybenzoxazines: Incorporating this compound into benzoxazine resins enhances properties like thermal stability, low dielectric constants, and flame resistance, suitable for aerospace and microelectronic applications. []

- Perfluorocyclopentenyl Aryl Ether Polymers: Polycondensation of this compound with bisphenols generates a new class of semifluorinated polymers with high crystallinity and thermal stability. []

Q6: How is this compound used in organic synthesis?

A6: this compound participates in various organic reactions:

- Synthesis of Photochromic Diarylethenes: Reacting this compound with heteroaryllithiums generates photochromic diarylethenes, valuable compounds for optical memory and switches. []

- Formation of Fluorinated Spiroheterocyclic Compounds: this compound reacts with peptides containing nucleophilic residues like cysteine and tyrosine to form complex fluorinated macrocycles, potentially useful in drug discovery. []

Q7: What are the primary uses of this compound in plasma chemistry?

A7: this compound is primarily used as a plasma etching gas in the semiconductor industry, particularly for etching silicon dioxide and silicon nitride. [, , , ]

Q8: What are the advantages of using this compound as an etching gas compared to perfluorocarbons (PFCs)?

A8: this compound offers several advantages over traditional PFCs as an etching gas:

- Lower Global Warming Potential: It has a significantly lower global warming potential compared to PFCs like carbon tetrafluoride (CF4) and hexafluoroethane (C2F6). [, ]

- High Etching Selectivity: this compound exhibits high etching selectivity to photoresists, minimizing damage to underlying layers during semiconductor fabrication. []

- Good Etch Rate Control: The etching process using this compound can be readily controlled, allowing for precise material removal. []

Q9: What are the key species and reactions involved in this compound plasma chemistry?

A9: this compound undergoes complex reactions in a plasma environment:

- Electron Impact Dissociation: The primary loss process for this compound involves electron impact, leading to the formation of various fragments like C5F7, C4F6, C2F4, CF2, and CF. []

- Polymer Formation: Some fragments, like C4F4, C5F5, and C5F6, exhibit stability in the plasma and contribute to polymer deposition on surfaces. []

- Etching Reactions: Atomic fluorine generated in the plasma acts as the primary etching species, reacting with silicon dioxide or silicon nitride to form volatile products like SiF4. []

Q10: How is computational chemistry used to study this compound?

A10: Computational methods provide valuable insights into various aspects of this compound:

- Structure and Reactivity: Quantum chemical calculations predict molecular geometries, electronic properties, and reaction pathways. [, , ]

- Dissociative Electron Attachment: Ab initio calculations help identify the resonant energies for dissociative electron attachment, correlating with experimental observations. []

- Plasma Chemistry Modeling: Zero-dimensional plasma kinetics models, informed by quantum chemical data, simulate the complex reactions occurring in this compound plasmas. []

Q11: What are the environmental concerns associated with this compound?

A11: While this compound has a lower global warming potential than PFCs, it still contributes to greenhouse gas emissions. [, ] Responsible handling and disposal methods are crucial to minimize environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.